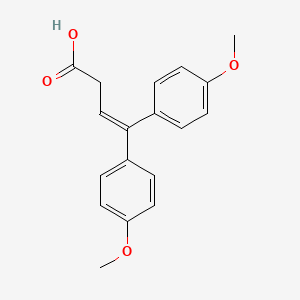

4,4-Bis(4-methoxyphenyl)but-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109393-92-2 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

4,4-bis(4-methoxyphenyl)but-3-enoic acid |

InChI |

InChI=1S/C18H18O4/c1-21-15-7-3-13(4-8-15)17(11-12-18(19)20)14-5-9-16(22-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20) |

InChI Key |

VPNCNYCTGVDIKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Bis 4 Methoxyphenyl but 3 Enoic Acid and Analogues

Stobbe Condensation Strategies for Diarylbut-3-enoic Acids

The Stobbe condensation, discovered by Hans Stobbe in 1893, is a powerful and widely used method for forming carbon-carbon bonds. organicreactions.orgunacademy.com It involves the condensation of a ketone or aldehyde with a dialkyl succinate (B1194679) in the presence of a strong base to yield an alkylidenesuccinic acid or its corresponding half-ester. organicreactions.orgwikipedia.org This method is particularly effective for the synthesis of 4,4-diarylbut-3-enoic acids from diaryl ketones.

Stereoselective Synthesis and Isomer Separation (E/Z Isomers)

The Stobbe condensation of a symmetrical benzophenone (B1666685) with a succinate ester results in a double bond at the C3 position, which can lead to the formation of geometric isomers (E/Z). The ratio of these isomers is influenced by the reaction conditions, including the choice of base, solvent, and reaction temperature. The relative steric bulk of the substituents on the ketone and the succinate ester plays a significant role in determining the predominant isomer, with the thermodynamically more stable isomer often being favored.

While the condensation of symmetrical ketones like 4,4'-dimethoxybenzophenone (B177193) simplifies the product mixture by avoiding constitutional isomers, controlling the E/Z stereochemistry can still be a challenge. sci-hub.se Achieving high stereoselectivity often requires careful optimization of the reaction parameters.

Once a mixture of E/Z isomers is formed, their separation is typically required. This is generally accomplished using standard laboratory techniques that exploit the differences in their physical properties:

Fractional Crystallization: This method relies on the different solubilities of the E and Z isomers in a particular solvent system. Repeated crystallization can enrich and eventually isolate the less soluble isomer.

Chromatography: Column chromatography is a highly effective method for separating isomers with different polarities. For unsaturated compounds, specialized techniques such as silver ion chromatography can be employed, where the differential interaction of the isomers' double bonds with silver ions on the stationary phase facilitates separation. google.com

Carbonylation Reactions for Substituted But-3-enoic Acids

Palladium-catalyzed carbonylation reactions represent a modern and versatile approach to synthesizing carboxylic acids and their derivatives. mdpi.com These methods allow for the direct incorporation of a carbonyl group (C=O) from carbon monoxide into an organic substrate, offering an alternative route to but-3-enoic acid scaffolds. unipr.it

Palladium-Catalyzed Carbonylation of Vinyl Carbinols

The synthesis of 4,4-bis(4-methoxyphenyl)but-3-enoic acid can be envisioned through the palladium-catalyzed carbonylation of a corresponding vinyl carbinol precursor, specifically 1,1-bis(4-methoxyphenyl)prop-2-en-1-ol. This reaction typically involves treating the vinyl carbinol with carbon monoxide gas in the presence of a palladium catalyst, such as a palladium(II) iodide-based system. researchgate.net

The synthesis of the required vinyl carbinol precursor can be achieved via a Grignard reaction. Vinyl magnesium bromide is added to 4,4'-dimethoxybenzophenone in an anhydrous ether solvent. This standard organometallic addition to a ketone provides the tertiary allylic alcohol, 1,1-bis(4-methoxyphenyl)prop-2-en-1-ol, which serves as the direct substrate for the subsequent carbonylation step.

The carbonylation process itself involves the formation of a π-allylpalladium intermediate from the vinyl carbinol, followed by the migratory insertion of carbon monoxide to form an acyl-palladium species. Subsequent hydrolysis of this intermediate yields the desired β,γ-unsaturated carboxylic acid. nih.gov

Table 2: Two-Step Synthesis via Carbonylation

| Step | Reaction | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|---|

| 1 | Grignard Reaction | 4,4'-Dimethoxybenzophenone, Vinyl Magnesium Bromide | Anhydrous THF | 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol |

| 2 | Carbonylation | 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol | Carbon Monoxide, PdI2/KI, Solvent | This compound |

Scope and Limitations in Diaryl Substitution Patterns

While palladium-catalyzed carbonylations are powerful, their application to substrates with bulky diaryl substitution patterns, such as 1,1-bis(4-methoxyphenyl)prop-2-en-1-ol, presents specific challenges.

Steric Hindrance: The two large 4-methoxyphenyl (B3050149) groups can sterically hinder the approach of the palladium catalyst to the double bond, potentially slowing down the reaction rate or requiring more forcing conditions (higher temperatures and pressures). This steric crowding can also influence the stability and reactivity of the key organopalladium intermediates in the catalytic cycle.

Electronic Effects: The electron-donating nature of the methoxy (B1213986) groups on the phenyl rings increases the electron density of the aromatic system and the adjacent double bond. This can affect the interaction with the electrophilic palladium(II) catalyst and may influence the regioselectivity of subsequent steps.

The scope of this methodology for substrates with significant diaryl substitution is an area of ongoing research. While the carbonylation of simpler allylic alcohols is well-established, the efficiency of the reaction can decrease with increasing steric bulk around the reactive site. Consequently, the synthesis of this compound via this route may result in lower yields compared to the more traditional Stobbe condensation unless the catalytic system is specifically optimized for such sterically demanding substrates.

Novel and Emerging Synthetic Pathways for this compound Scaffolds

Research into new synthetic methodologies is constantly evolving, with a focus on improving efficiency, sustainability, and atom economy. For scaffolds like this compound, several emerging strategies hold future promise.

One such approach involves the use of domino reactions , also known as tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. A potential domino strategy for this type of scaffold could involve a Knoevenagel condensation followed by a Michael addition. rsc.orgresearchgate.net While not yet reported for this specific target molecule, this approach could, in principle, construct the core butenoic acid framework efficiently.

Furthermore, there is a growing emphasis on green chemistry principles in organic synthesis. This includes the use of alternative energy sources and environmentally benign reaction media. For example, sonochemical methods, which use ultrasound to promote reactions, have been shown to dramatically reduce reaction times and improve yields in condensation reactions for related structures like chalcones. nih.gov The exploration of novel solvents, such as natural deep eutectic solvents (NADES), also represents a promising avenue for developing more sustainable synthetic protocols. These innovative approaches could lead to more efficient and environmentally friendly syntheses of this compound and its analogues in the future.

Chemical Reactivity and Transformations of 4,4 Bis 4 Methoxyphenyl but 3 Enoic Acid

Electrophilic and Nucleophilic Reactions of the But-3-enoic Acid Moiety

The but-3-enoic acid portion of the molecule contains two key reactive sites: the nucleophilic C=C double bond and the electrophilic carbonyl carbon of the carboxylic acid. The spatial arrangement of these groups as a β,γ-unsaturated acid influences their reactivity.

The alkene double bond is susceptible to attack by electrophiles. In the presence of acidic catalysts, a proton can add to the double bond to form a carbocation. This intermediate can then be attacked by a nucleophile. A notable reaction for unsaturated acids where the double bond is appropriately positioned is intramolecular cyclization, leading to the formation of cyclic esters known as lactones. libretexts.orgmsu.edu For 4,4-Bis(4-methoxyphenyl)but-3-enoic acid, protonation of the double bond would form a tertiary carbocation stabilized by the adjacent phenyl rings. The nearby carboxylic acid group can then act as an internal nucleophile, attacking the carbocation to form a γ-lactone. Halogens or pseudohalogens can also act as electrophiles to initiate such cyclizations, a process known as halolactonization. msu.edulibretexts.org

The carboxylic acid group itself can undergo nucleophilic substitution at the carbonyl carbon. These reactions typically proceed via an addition-elimination mechanism through a tetrahedral intermediate and are often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. msu.edulibretexts.org While the carbonyl group can be attacked by external nucleophiles, its own oxygen atoms can also exhibit nucleophilic character. libretexts.org

Reactions Involving the Aromatic Methoxy-Substituted Phenyl Groups

The two phenyl rings are substituted with methoxy (B1213986) groups (-OCH₃), which are powerful activating groups in electrophilic aromatic substitution (EAS) reactions. quora.comquora.com The oxygen atom's lone pairs are donated into the aromatic ring through resonance (+R effect), increasing the electron density of the ring system and making it more nucleophilic. quora.comlibretexts.org This activating effect is dominant over the electron-withdrawing inductive effect (-I effect) of the electronegative oxygen atom. quora.com

The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Due to steric hindrance from the bulky butenoic acid chain attached to the benzylic carbon, substitution at the ortho position may be less favored than at the para position. However, since the para position is already occupied by the rest of the molecule's framework, electrophilic attack will be directed to the two equivalent ortho positions on each ring. Typical EAS reactions include:

Halogenation: Bromination of anisole, a similar structure, is very rapid and can be conducted under mild conditions, often without a Lewis acid catalyst. libretexts.org

Nitration: The introduction of a nitro group (-NO₂) also occurs readily, yielding ortho-nitro derivatives. pearson.com

Friedel-Crafts Reactions: Alkylation and acylation can introduce alkyl or acyl groups onto the aromatic rings, although the reaction conditions must be controlled to avoid side reactions due to the high reactivity of the rings. masterorganicchemistry.com

The high reactivity conferred by the methoxy groups means that reactions must often be carried out under milder conditions compared to those used for unsubstituted benzene (B151609) to prevent polysubstitution or oxidation. libretexts.org

Decarboxylation Pathways of But-3-enoic Acid Derivatives

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). This transformation can be achieved through thermal methods or by using specific reagents in halodecarboxylation reactions. nih.govacs.org

The thermal decarboxylation of β,γ-unsaturated carboxylic acids, such as this compound, is proposed to proceed through a concerted, intramolecular mechanism involving a six-membered cyclic transition state. stackexchange.com This pathway is analogous to the well-known decarboxylation of β-keto acids. The process involves the transfer of the acidic proton from the carboxyl group to the γ-carbon of the double bond, with simultaneous cleavage of the C-C bond and elimination of CO₂, resulting in the formation of a new alkene. stackexchange.comacs.org For the title compound, this would lead to the formation of 1,1-bis(4-methoxyphenyl)prop-1-ene. This unimolecular pathway is a key feature of the gas-phase thermal decomposition of 3-butenoic acid and its derivatives. acs.orgresearchgate.net

Halodecarboxylation achieves the replacement of a carboxylic acid group with a halogen atom. nih.gov This transformation can be accomplished through various methods, including the Hunsdiecker reaction, which traditionally uses a silver salt of the carboxylic acid with bromine. Modern variations utilize other reagents such as N-halosuccinimides (NXS) in the presence of catalysts. acs.org

For carboxylic acids containing isolated double bonds, halodecarboxylation can sometimes be complicated by competing reactions like lactonization. nih.govacs.org When applied to this compound, a halodecarboxylation reaction would be expected to generate an allylic halide, 4-halo-1,1-bis(4-methoxyphenyl)but-1-ene. The regioselectivity of this reaction is crucial, as the intermediate radical or cation formed after decarboxylation is allylic and could potentially react at different positions, although reaction at the less substituted carbon is often favored.

Derivatization Strategies of this compound

The carboxylic acid functional group is a versatile handle for synthesizing a wide array of derivatives, most commonly esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org The reaction is an equilibrium process, and product yields can be increased by removing water as it forms. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a carbodiimide, which then reacts readily with an alcohol to form the ester. A patent describing the synthesis of structurally similar compounds provides examples of palladium-catalyzed carbonylation to produce esters. google.com

Amidation involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures and is generally inefficient. More commonly, the carboxylic acid is first activated, similar to esterification procedures. The resulting acyl chloride or in-situ activated acid reacts with a primary or secondary amine to furnish the corresponding amide.

The table below summarizes representative derivatization reactions based on analogous structures found in the literature. google.com

| Derivative Type | Reactants | Product | Typical Yield | Reference |

|---|---|---|---|---|

| Esterification | 4,4-Bis(4-chlorophenyl)but-3-en-1-ol, CO, Ethanol, Pd Catalyst | Ethyl 4,4-bis(4-chlorophenyl)but-3-enoate | 71% | google.com |

| Esterification | 4,4-Bis(4-fluorophenyl)but-3-en-1-ol, CO, Ethanol, Pd Catalyst | Ethyl 4,4-bis(4-fluorophenyl)but-3-enoate | 73% | google.com |

| Amidation | Activated Carboxylic Acid, Primary Amine (e.g., Aniline) | N-Phenyl-4,4-bis(4-methoxyphenyl)but-3-enamide | N/A | General Method |

| Amidation | Activated Carboxylic Acid, Secondary Amine (e.g., Diethylamine) | N,N-Diethyl-4,4-bis(4-methoxyphenyl)but-3-enamide | N/A | General Method |

Cycloaddition Reactions with Unsaturated Carboxylic Acids

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the carbon-carbon double bond can potentially participate in several types of cycloadditions.

One plausible reaction is a [2+2] cycloaddition, particularly under photochemical conditions. α,β-Unsaturated carboxylic acids, such as cinnamic acid and its derivatives, are known to undergo photodimerization to form cyclobutane (B1203170) rings. thieme-connect.combilkent.edu.trrsc.orgacs.org By analogy, irradiation of this compound could lead to the formation of a cyclobutane dimer. The regiochemistry and stereochemistry of such a reaction would be influenced by the arrangement of the molecules in the solid state or the specific reaction conditions in solution. thieme-connect.comacs.org

Another important class of cycloadditions is the [4+2] or Diels-Alder reaction. wikipedia.orglibretexts.org In this type of reaction, the butenoic acid derivative would act as a dienophile, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group conjugated to the double bond enhances the dienophilic character of the alkene. organic-chemistry.org A hypothetical Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexene (B86901) derivative. The reaction is typically thermally promoted and proceeds in a concerted fashion. wikipedia.orglibretexts.org

While the butenoic acid can act as a dienophile, its reaction with another molecule of an unsaturated carboxylic acid in a Diels-Alder fashion is less likely under standard conditions, as this would require one molecule to act as a diene, a role for which it is not structurally suited.

| Reaction Type | Reactant | Conditions | Expected Product |

|---|---|---|---|

| [2+2] Photodimerization | Two molecules of this compound | UV irradiation | Cyclobutane dimer |

| [4+2] Diels-Alder Reaction | This compound and a conjugated diene (e.g., 1,3-butadiene) | Thermal | Substituted cyclohexene derivative |

Other Functional Group Interconversions

Beyond cycloadditions, the functional groups in this compound can undergo a variety of other transformations. These reactions can target the carboxylic acid moiety, the carbon-carbon double bond, or both.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other esterification agents. rug.nl For instance, reaction with methanol (B129727) would yield methyl 4,4-bis(4-methoxyphenyl)but-3-enoate.

Reduction to an Alcohol: The carboxylic acid can be reduced to a primary alcohol, 4,4-bis(4-methoxyphenyl)but-3-en-1-ol. This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective for reducing carboxylic acids. This reduction would preserve the carbon-carbon double bond.

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl halide, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl halide can then serve as a precursor for the synthesis of other carboxylic acid derivatives like amides and anhydrides.

Reactions of the Carbon-Carbon Double Bond:

Hydrogenation: The alkene functionality can be reduced to a single bond through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen atmosphere would yield 4,4-bis(4-methoxyphenyl)butanoic acid. This reaction selectively reduces the double bond without affecting the carboxylic acid or the aromatic rings.

Halogenation: The double bond can undergo addition reactions with halogens. For example, the addition of bromine (Br₂) would result in the formation of 3,4-dibromo-4,4-bis(4-methoxyphenyl)butanoic acid.

Hydration and Hydrohalogenation: In the presence of a strong acid, water or hydrogen halides can add across the double bond. The regioselectivity of this addition would be influenced by the electronic effects of the substituents. libretexts.org

| Functional Group Targeted | Reaction Type | Reagents | Expected Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Corresponding Ester (e.g., Methyl 4,4-bis(4-methoxyphenyl)but-3-enoate) |

| Carboxylic Acid | Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4,4-bis(4-methoxyphenyl)but-3-en-1-ol |

| Carboxylic Acid | Acyl Halide Formation | Thionyl Chloride (SOCl₂) | 4,4-bis(4-methoxyphenyl)but-3-enoyl chloride |

| Alkene | Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 4,4-bis(4-methoxyphenyl)butanoic acid |

| Alkene | Halogenation | Halogen (e.g., Br₂) | Corresponding Dihaloalkane (e.g., 3,4-dibromo-4,4-bis(4-methoxyphenyl)butanoic acid) |

Spectroscopic and Structural Characterization of 4,4 Bis 4 Methoxyphenyl but 3 Enoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4,4-bis(4-methoxyphenyl)but-3-enoic acid is expected to show distinct signals corresponding to each type of proton in the molecule. The two para-substituted methoxyphenyl groups are anticipated to produce a characteristic AA'BB' splitting pattern for their aromatic protons. Protons ortho to the methoxy (B1213986) group would appear as a doublet, as would the protons meta to it. The two methoxy groups themselves should yield a sharp singlet, integrating to six protons. The butenoic acid chain would contribute signals for the vinyl proton and the methylene (B1212753) protons.

For comparison, the related compound (E)-1,2-bis(4-methoxyphenyl)ethene shows signals for the aromatic protons as a multiplet between δ 6.88-7.43 ppm and the methoxy protons as a singlet. Another derivative, 4-(4'-methoxyphenyl)-3-buten-2-one, displays diagnostic methyl resonances for the oxymethyl group at 3.83 ppm. Based on these analogues, the expected chemical shifts for the title compound can be estimated.

Table 1: Predicted and Comparative ¹H NMR Chemical Shifts (δ, ppm)

| Proton Type | Predicted Shift (this compound) | Observed Shift in (E)-1,2-bis(4-methoxyphenyl)ethene | Observed Shift in 4-(4'-methoxyphenyl)-3-buten-2-one |

|---|---|---|---|

| Methoxy (-OCH₃) | ~3.8 | 3.82 (s, 6H) | 3.83 (s, 3H) |

| Aromatic (ortho to -OCH₃) | ~6.9 | 6.88-6.93 (m) | 6.37-7.69 (m) |

| Aromatic (meta to -OCH₃) | ~7.2-7.4 | 7.41-7.43 (m) | 6.37-7.69 (m) |

| Methylene (-CH₂-) | ~3.2 | N/A | N/A |

| Vinylic (=CH-) | ~5.8-6.1 | 6.90 (s, 2H) | 6.37-7.69 (m) |

Note: Data presented is based on analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbonyl carbon, the olefinic carbons, the aromatic carbons (including the quaternary ipso-carbons and the protonated carbons), the methylene carbon, and the methoxy carbons. The extensive conjugation is expected to influence the chemical shifts of the sp²-hybridized carbons.

In the derivative (E)-1,2-bis(4-methoxyphenyl)ethene, the carbon signals are observed at δ 156.9 (C-OMe), 128.4, 125.4, 124.1, 112.1 (Aromatic C), and 53.3 (OMe) ppm. For (E)-methyl cinnamate, a related ester, the carbonyl carbon appears at δ 167.3 ppm. These values provide a strong basis for predicting the ¹³C NMR spectrum of the target acid.

Table 2: Predicted and Comparative ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Type | Predicted Shift (this compound) | Observed Shift in (E)-1,2-bis(4-methoxyphenyl)ethene |

|---|---|---|

| Carboxylic Acid (C=O) | ~170-175 | N/A |

| Aromatic (C-O) | ~159 | 156.9 |

| Vinylic (C=C) | ~120-140 | 124.1, 125.4 |

| Aromatic (C-H) | ~114-130 | 112.1, 128.4 |

| Aromatic (ipso-C) | ~130 | N/A |

| Methoxy (-OCH₃) | ~55 | 53.3 |

Note: Data presented is based on analysis of structurally similar compounds. Actual experimental values may vary.

To confirm structural assignments and determine stereochemistry, advanced NMR techniques are indispensable.

2D-COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, confirming the correlation between the vinyl proton and the adjacent methylene protons. The use of COSY has been demonstrated in assigning overlapping signals in the related 4-(4'-methoxyphenyl)-3-buten-2-one.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure, for example, by connecting the methylene protons to the vinylic and carboxylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the E/Z geometry of the double bond. A NOESY experiment detects through-space interactions between protons. For the Z-isomer, a NOE would be expected between the vinyl proton and the protons of the cis-oriented aromatic ring. For the E-isomer, the NOE would be observed between the vinyl proton and the methylene protons. Such techniques are routinely used to differentiate E/Z diastereomers.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, several key absorptions are expected. The carboxylic acid functional group will give rise to a very broad O-H stretching band centered around 3000 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The carbon-carbon double bonds of the alkene and aromatic rings will produce stretches in the 1600-1680 cm⁻¹ region. The C-O bonds of the ether and carboxylic acid will show strong stretching bands in the 1000-1300 cm⁻¹ range.

The IR spectrum of a related compound, (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, shows characteristic peaks for the C=O and C=C bonds within a conjugated system.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic/Vinylic | C-H stretch | 3000-3100 | Medium |

| Aliphatic | C-H stretch | 2850-2960 | Medium |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |

| Alkene / Aromatic | C=C stretch | 1600-1680 | Medium-Weak |

| Aromatic Ring | C=C stretch | ~1450-1600 | Medium |

| Ether / Carboxylic Acid | C-O stretch | 1000-1300 | Strong |

Note: Predicted values are based on standard functional group absorption ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The extensive π-conjugated system in this compound, which includes two phenyl rings, a C=C double bond, and a C=O double bond, is expected to result in strong absorption in the UV region. The electronic transitions are primarily of the π → π* type. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).

Derivatives containing the bis(4-methoxyphenyl) moiety exhibit strong UV absorption. For example, highly conjugated systems containing methoxyphenyl groups can show absorption maxima (λmax) well above 300 nm. The exact λmax is dependent on the specific geometry and the solvent used.

Table 4: Predicted UV-Vis Absorption Data

| Parameter | Predicted Value | Transition Type |

|---|

Note: The predicted value is an estimate. The actual λmax would be sensitive to solvent polarity and molecular conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₁₈H₁₈O₄, corresponding to a molecular weight of 314.34 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 314. Aromatic carboxylic acids typically show prominent molecular ion peaks due to the stability of the aromatic system. Common fragmentation pathways for aromatic acids include the loss of neutral fragments such as •OH (M-17) and •COOH (M-45). Other likely fragmentations would involve cleavage of the butenoic acid chain and loss of methoxy groups (•OCH₃, M-31) or formaldehyde (B43269) (CH₂O, M-30) from the methoxyphenyl rings. The fragmentation of the related 4-(4-methoxyphenyl)butyric acid has been documented, providing a reference for the behavior of the methoxyphenyl moiety under MS conditions.

Table 5: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 314 | [M]⁺ (Molecular Ion) | - |

| 297 | [M - OH]⁺ | •OH |

| 269 | [M - COOH]⁺ | •COOH |

| 283 | [M - OCH₃]⁺ | •OCH₃ |

| 253 | [M - COOH - H₂O]⁺ (from rearrangement) | •COOH, H₂O |

Note: These are predicted fragmentation pathways. Relative abundances would depend on instrument conditions and the stability of the resulting ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, with a chemical formula of C18H18O4, the expected molecular weight is 298.33 g/mol .

In ESI-MS analysis, the compound is typically observed in its deprotonated form [M-H]⁻ in negative ion mode or as adducts with ions like sodium [M+Na]⁺ or potassium [M+K]⁺ in positive ion mode. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful tool for confirming the elemental composition. The calculated exact mass for the neutral molecule is 298.1205. For the deprotonated molecule [C18H17O4]⁻, the calculated exact mass is 297.1127.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction studies on derivatives of this compound, such as its ethyl ester, have provided detailed structural information. For instance, the ethyl ester, Ethyl 4,4-bis(4-methoxyphenyl)but-3-enoate, crystallizes in the monoclinic space group P21/c.

The crystallographic analysis reveals that the two p-methoxyphenyl groups attached to the same carbon atom adopt a twisted conformation. This arrangement is a common feature for diaryl-substituted systems, arising from the need to minimize steric hindrance between the bulky aromatic rings. The conformation of the butenoate chain is also determined, providing a complete picture of the molecular geometry.

Table 1: Crystallographic Data for Ethyl 4,4-bis(4-methoxyphenyl)but-3-enoate

| Parameter | Value |

|---|---|

| Chemical Formula | C20H22O4 |

| Formula Weight | 326.38 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.126(3) |

| b (Å) | 5.8690(12) |

| c (Å) | 18.914(4) |

| β (°) | 108.01(3) |

| Volume (ų) | 1702.3(6) |

| Z | 4 |

Data sourced from crystallographic studies on a derivative of the primary compound.

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In the solid state of this compound and its derivatives, hydrogen bonds and other weaker interactions play a crucial role in stabilizing the crystal lattice.

For the parent carboxylic acid, the most significant intermolecular interaction is the hydrogen bond formed between the carboxylic acid groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif.

No Specific Research Found for "this compound"

Following a comprehensive search for scholarly articles and data pertaining to the theoretical and computational chemistry of the specific compound This compound , it has been determined that there is no available research that directly corresponds to the detailed outline provided.

The search for information on quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and electronic structure, as well as Ab Initio calculations for molecular properties, yielded no specific studies focused on this molecule. Similarly, inquiries into its reaction mechanism elucidation, transition state analysis, charge distribution, and conformational analysis through computational modeling did not return any relevant results.

While computational studies have been conducted on structurally related compounds containing the methoxyphenyl group or the butenoic acid moiety, the explicit instructions to focus solely on "this compound" prevent the inclusion of this information. The principles of scientific accuracy demand that data from different molecules cannot be extrapolated or presented as representative of the target compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each section and subsection of the provided outline.

Theoretical and Computational Chemistry Studies of 4,4 Bis 4 Methoxyphenyl but 3 Enoic Acid

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of 4,4-Bis(4-methoxyphenyl)but-3-enoic acid. This analytical technique is contingent upon the availability of detailed crystal structure data obtained through methods such as X-ray diffraction. As no published crystal structure for this specific compound could be located, a corresponding Hirshfeld surface analysis, which elucidates and quantifies intermolecular interactions within the crystal lattice, is not available.

Therefore, it is not possible to provide detailed research findings, data tables on interaction percentages, or visualizations of the dnorm surfaces and 2D fingerprint plots for this compound. Such an analysis would require prior determination and publication of its single-crystal X-ray structure.

Role of 4,4 Bis 4 Methoxyphenyl but 3 Enoic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Lignan (B3055560) Analogues

No specific studies were found that describe the use of 4,4-Bis(4-methoxyphenyl)but-3-enoic acid as a direct precursor for the synthesis of lignan analogues. The synthesis of lignans (B1203133) typically involves pathways such as the oxidative coupling of cinnamyl alcohol derivatives or cyclization of 1,4-diarylbutane skeletons. nih.govscripps.edu While the diaryl moiety of this compound is characteristic of some lignan precursors, its specific conversion into a lignan framework is not detailed in the available literature.

Building Block for Substituted Pyridines

There is no available scientific literature detailing a synthetic route to substituted pyridines that utilizes this compound as a building block. Common methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, typically involve the condensation of aldehydes, ammonia, and β-ketoesters. organic-chemistry.orgmdpi.com While α,β-unsaturated carbonyl compounds can be precursors to certain heterocyclic systems, the application of this specific β,γ-unsaturated carboxylic acid in pyridine formation has not been reported. nih.gov

Intermediate in the Synthesis of Benzothiophen Derivatives

A search of chemical literature did not yield any methods for the synthesis of benzothiophen derivatives where this compound serves as an intermediate. Established routes to benzothiophenes often rely on the cyclization of ortho-substituted benzene (B151609) rings containing both a sulfur atom and a suitable side chain that can form the thiophene (B33073) ring, such as the intramolecular cyclization of aryl thio-acetals or oxidative cyclization of α-mercaptocinnamic acid. chemicalbook.comwikipedia.orgorganic-chemistry.org

Utility in the Formation of Alpha,Beta-Unsaturated Carboxylic Acids

The compound this compound is itself a β,γ-unsaturated carboxylic acid. The outline suggests its use in the formation of α,β-unsaturated carboxylic acids. This would imply its use as a starting material to synthesize a different unsaturated acid. No such transformations or applications are documented in the available research. Its own classification as an unsaturated carboxylic acid is its primary relevance to this category.

Applications in the Synthesis of Complex Heterocyclic Systems

While the functional groups within this compound—a carboxylic acid, a carbon-carbon double bond, and two electron-rich aromatic rings—theoretically allow for various intramolecular or intermolecular cyclization reactions to form complex heterocyclic systems, no specific examples have been published. youtube.comresearchgate.netpitt.edu General strategies for heterocycle synthesis often involve the cyclization of precursors containing multiple heteroatoms or specific functionalities designed for ring closure, but the application of this particular diarylbutenoic acid is not described. researchgate.netmdpi.com

Advanced Methodologies and Future Research Directions

Chiral Synthesis and Enantioselective Transformations Involving the 4,4-Bis(4-methoxyphenyl)but-3-enoic Acid Scaffold

The synthesis of enantiomerically pure compounds is of paramount importance in various fields of chemistry. While specific methods for the chiral synthesis of this compound are not yet established, the principles of asymmetric catalysis can be readily extended to its scaffold. Future research in this area will likely focus on the development of catalytic systems that can introduce chirality in a controlled manner.

One promising avenue is the use of chiral ligands in transition metal-catalyzed reactions. pcovery.comsigmaaldrich.comnih.gov For instance, an asymmetric variant of the Stobbe condensation, a plausible synthetic route to this butenoic acid derivative, could be envisioned using a chiral base or a chiral Lewis acid. The development of such a method would allow for the selective formation of one enantiomer over the other.

Furthermore, enantioselective transformations of the existing this compound scaffold could lead to a variety of chiral derivatives. For example, asymmetric hydrogenation of the carbon-carbon double bond using a chiral catalyst could yield chiral 4,4-bis(4-methoxyphenyl)butanoic acid. The choice of chiral phosphine (B1218219) ligands, for instance, could enhance selectivity in such hydrogenation reactions. pcovery.com

Table 1: Potential Chiral Ligands for Asymmetric Synthesis

| Ligand Type | Potential Application | Expected Outcome |

| Chiral Phosphines (e.g., BINAP) | Asymmetric Hydrogenation | Enantiomerically enriched 4,4-bis(4-methoxyphenyl)butanoic acid |

| Chiral Diamines (e.g., TMBDP) | Asymmetric Michael Addition | Chiral functionalized derivatives of the butenoic acid |

| Chiral Lewis Acids | Asymmetric Stobbe Condensation | Enantioselective synthesis of this compound |

Flow Chemistry and Continuous Processing for Synthesis

Moreover, multi-step syntheses involving the formation and subsequent transformation of this compound could be telescoped into a continuous process, eliminating the need for isolation of intermediates. thieme-connect.de For example, the synthesis of tetralone derivatives, which can be derived from related butenoic acids, has been achieved using cascade reactions that could be adapted to flow chemistry. rsc.org

Integration with Machine Learning and Artificial Intelligence in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are designed and optimized. chemai.io For the synthesis of this compound, AI could be employed to predict the optimal conditions for reactions like the Stobbe condensation. researchgate.netnih.govarxiv.org By training neural networks on large datasets of condensation reactions, it is possible to develop models that can accurately predict the best solvent, catalyst, temperature, and reaction time for a given set of reactants. acs.orgnih.gov

Table 2: AI/ML Applications in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

| Reaction Condition Prediction | Neural networks predict optimal catalyst, solvent, and temperature. acs.orgnih.gov | Increased yield and purity, reduced development time. |

| Retrosynthesis Planning | Algorithms propose novel and efficient synthetic routes. | Discovery of more cost-effective and sustainable synthetic methods. |

| High-Throughput Screening | AI-guided experimentation to rapidly test different reaction parameters. | Accelerated optimization of the synthesis process. |

Development of Novel Catalytic Systems for Transformations of the Compound

The reactivity of this compound can be further exploited through the development of novel catalytic systems. For instance, selective hydrogenation of the double bond without affecting the carboxylic acid group could be achieved using specifically designed catalysts. While this transformation can be challenging, new catalyst formulations could offer improved selectivity.

Another area of interest is the catalytic functionalization of the aromatic rings or the alkene moiety. For example, transition metal-catalyzed cross-coupling reactions could be used to introduce new substituents onto the methoxyphenyl groups, leading to a library of derivatives with diverse properties. Similarly, novel catalysts could enable the selective oxidation or amination of the double bond, providing access to new classes of compounds. The development of a novel catalyst for the hydroisomerization of the butenoic acid could also lead to interesting structural analogs. researchgate.net

Exploration of New Applications in Materials Science

The unique molecular structure of this compound, featuring a rigid diarylalkene core and a reactive carboxylic acid group, makes it an interesting candidate for applications in materials science. The carboxylic acid functionality allows for its incorporation into polymer chains through esterification or amidation reactions. wiley.com The resulting polymers could exhibit interesting thermal or optical properties due to the presence of the methoxyphenyl groups.

For example, the incorporation of this monomer into polyesters or polyamides could enhance their thermal stability or modify their refractive index. The diarylalkene unit might also impart photoresponsive properties to the material. Furthermore, the structural similarity to compounds used in the development of organic light-emitting diodes (OLEDs) suggests that derivatives of this compound could be explored as components in advanced electronic materials. The use of related alkenylboronic acid derivatives as monomers for radical polymerization highlights the potential for butenoic acid derivatives in polymer synthesis. researchgate.net The development of phosphorus-containing polymers for biomedical applications also opens avenues for functionalized butenoic acid derivatives. nih.gov

Q & A

Q. What are the standard synthetic routes for 4,4-Bis(4-methoxyphenyl)but-3-enoic acid, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cross-coupling reactions, to construct the bis(4-methoxyphenyl) moiety. A common approach includes:

Esterification : Reacting 4-methoxyphenylacetic acid derivatives with appropriate aldehydes under acidic conditions to form α,β-unsaturated esters.

Hydrolysis : Converting the ester to the free carboxylic acid using alkaline hydrolysis (e.g., NaOH/ethanol) .

Validation of intermediates requires thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm structural integrity. For example, the α,β-unsaturated system in the intermediate can be confirmed via UV-Vis spectroscopy (λ~260–280 nm) and HPLC purity analysis (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy protons (δ ~3.8 ppm), olefinic protons (δ ~6.5–7.5 ppm), and carboxylic acid protons (δ ~12–13 ppm, if not deuterated). Aromatic protons from the 4-methoxyphenyl groups appear as distinct doublets .

- IR Spectroscopy : Confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and conjugated double bond (C=C stretch ~1600 cm⁻¹) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to assess purity (>98% recommended for pharmacological studies) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Neutralize carboxylic acid residues with sodium bicarbonate before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can synthetic yield be optimized for sterically hindered intermediates?

Methodological Answer: Steric hindrance from the 4-methoxyphenyl groups often reduces reaction efficiency. Strategies include:

- Catalytic Systems : Use palladium catalysts with bulky ligands (e.g., SPhos) to enhance cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally driven steps (e.g., esterification) .

Validate improvements via GC-MS or HPLC-MS to quantify byproducts and optimize reaction kinetics .

Q. How can contradictions in structural data (e.g., X-ray vs. computational models) be resolved?

Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or solvent interactions. To resolve:

Single-Crystal X-Ray Diffraction : Provides definitive bond lengths and angles. For example, the dihedral angle between the 4-methoxyphenyl groups and the central double bond can be measured (typically ~15–25°) .

DFT Calculations : Compare optimized gas-phase geometries with crystallographic data. Adjust for solvent effects using implicit solvation models (e.g., PCM) .

Dynamic NMR : Probe conformational flexibility in solution to explain deviations .

Q. What mechanistic approaches are used to study its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., cyclooxygenase-2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) for receptor interactions .

- Molecular Dynamics Simulations : Predict binding modes by docking the carboxylic acid group into enzyme active sites (e.g., COX-2) and simulating interactions over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.